molecular formula C6H8N2O B1598321 2,5-Diaminophenol CAS No. 636-25-9

2,5-Diaminophenol

Cat. No.: B1598321
CAS No.: 636-25-9
M. Wt: 124.14 g/mol
InChI Key: XQRUEDXXCQDNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diaminophenol: is an organic compound with the molecular formula C6H8N2O . It is a derivative of phenol, characterized by the presence of two amino groups (-NH2) at the 2 and 5 positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diaminophenol can be synthesized through several methods. One common approach involves the reduction of 2,5-dinitrophenol using hydrogen in the presence of a catalyst. The reaction typically occurs in an aqueous medium at elevated temperatures and pressures. The catalyst often used is palladium on carbon (Pd/C), and the reaction conditions include temperatures ranging from 50°C to 150°C and pressures from 1 to 60 atm .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process is designed to minimize waste and maximize efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When oxidized, this compound forms 2-hydroxy-p-benzoquinoneimine, which can further hydrolyze to produce 2-hydroxy-p-benzoquinone. This oxidation process is similar to that of p-phenylenediamine .

Reduction: The reduction of this compound typically involves the use of hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). This reaction reduces the nitro groups to amino groups, resulting in the formation of the desired compound .

Substitution: this compound can also undergo substitution reactions, where the amino groups can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include halogens and alkylating agents .

Major Products: The major products formed from these reactions include 2-hydroxy-p-benzoquinone and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 2,5-diaminophenol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various dyes, polymers, and pharmaceuticals.

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays. Its ability to undergo oxidation and reduction reactions makes it valuable in probing redox processes in biological systems.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These compounds are investigated for their antimicrobial, anticancer, and antioxidant activities.

Industry: Industrially, this compound is used in the production of hair dyes, photographic developers, and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2,5-diaminophenol involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. In biological systems, it interacts with enzymes and other proteins, influencing their activity through redox modulation. The molecular targets and pathways involved include oxidative stress pathways and enzyme-catalyzed reactions .

Comparison with Similar Compounds

  • 2,4-Diaminophenol
  • 2,3-Diaminophenol
  • 4-Aminophenol
  • 2-Aminophenol

Comparison: 2,5-Diaminophenol is unique among its analogs due to the specific positioning of the amino groups, which influences its chemical reactivity and physical properties. For instance, 2,4-diaminophenol and 2,3-diaminophenol have different oxidation mechanisms and produce distinct products upon oxidation . The presence of amino groups at the 2 and 5 positions in this compound allows for unique interactions in substitution reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2,5-diaminophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRUEDXXCQDNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388499
Record name 2,5-diaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-25-9
Record name 2,5-diaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diaminophenol
Reactant of Route 2
2,5-Diaminophenol
Reactant of Route 3
2,5-Diaminophenol
Reactant of Route 4
Reactant of Route 4
2,5-Diaminophenol
Reactant of Route 5
2,5-Diaminophenol
Reactant of Route 6
2,5-Diaminophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.